molecular formula C13H16BrNO B1224965 N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide

N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide

Cat. No. B1224965
M. Wt: 282.18 g/mol
InChI Key: ZKVJJEODNIPOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide is an organobromine compound.

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

  • Synthesis of Functionalized Compounds : N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide and its analogs are synthesized for various applications, including antibacterial activities against drug-resistant bacteria. These compounds demonstrate effective activities against bacteria like A. baumannii and MRSA, and their molecular interactions have been validated through docking studies and MD simulations (Siddiqa et al., 2022).
  • Analytical Characterization : Extensive analytical characterizations of similar compounds include chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis, providing insights into their chemical properties (McLaughlin et al., 2016).

2. Pharmaceutical Applications

  • Antibacterial and Antimicrobial Properties : These compounds have shown significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, making them potential candidates for developing new antibacterial drugs (Siddiqa et al., 2022); (Gad-Elkareem et al., 2011).
  • Antitumor and Anticancer Research : Several studies have explored the synthesis of novel nitrogen heterocycles bearing N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide moiety as potential antitumor agents, showing cytotoxic activities against various cancer cell lines (Bakare, 2021).

3. Chemical Structure and Properties Analysis

  • Crystal Structure Analysis : The compound's crystal structure analysis provides detailed information on its molecular geometry, essential for understanding its chemical behavior and potential pharmaceutical applications (Sapnakumari et al., 2014).

properties

Product Name

N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C13H16BrNO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)

InChI Key

ZKVJJEODNIPOPE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2CCC2

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2CCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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